1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea belongs to the class of organoboron compounds. These compounds are characterized by the presence of a carbon-boron bond and have gained significant attention in organic synthesis and materials science due to their unique reactivity and versatility. [, , , , , , , , , ] The presence of the pinacolboronate ester group suggests its potential use as a building block in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction.
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound characterized by the presence of multiple functional groups. Its structure includes a cyclohexyl group, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of urease enzymes.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. Its unique identifier in the Chemical Abstracts Service is 874299-12-4.
This compound falls under the category of urea derivatives and boron-containing compounds. Urea derivatives are often explored for their biological activities, including enzyme inhibition.
The synthesis of 1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves two main steps:
The molecular formula for 1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is , with a molecular weight of approximately 344.3 g/mol.
Key structural identifiers include:
InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-9-8-12-16(13-14)22-17(23)21-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11H2,1-4H3,(H2,21,22,23)
CGJCWUWDGMPETC-UHFFFAOYSA-N
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCCC3
.The compound's reactivity is primarily influenced by its functional groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety can participate in various chemical reactions such as:
The proposed mechanism of action for 1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with urease enzymes. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By binding to the active site of urease due to its structural similarity to urea itself:
The physical properties of this compound are influenced by its molecular structure:
Key chemical properties include:
Relevant data on melting point or boiling point may require empirical measurement or specific literature references as they are not universally documented.
The primary applications of 1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:
This compound exemplifies the intersection of organic chemistry and medicinal applications through its unique structure and biological activity potential.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4